molecular formula C25H26BrNO5 B452867 methyl 4-{5-[(4-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-{5-[(4-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B452867
M. Wt: 500.4g/mol
InChI Key: QOQNXGSQJPORBG-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(4-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that features a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(4-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Functionalization: The quinoline core is then functionalized by introducing the furan and bromophenoxy groups through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(4-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thi

Properties

Molecular Formula

C25H26BrNO5

Molecular Weight

500.4g/mol

IUPAC Name

methyl 4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H26BrNO5/c1-14-21(24(29)30-4)23(22-18(27-14)11-25(2,3)12-19(22)28)20-10-9-17(32-20)13-31-16-7-5-15(26)6-8-16/h5-10,23,27H,11-13H2,1-4H3

InChI Key

QOQNXGSQJPORBG-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)OC

Origin of Product

United States

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